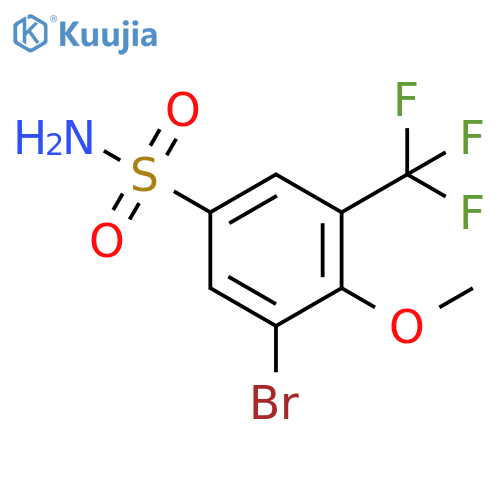

Cas no 1980053-36-8 (3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide)

1980053-36-8 structure

商品名:3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide

CAS番号:1980053-36-8

MF:C8H7BrF3NO3S

メガワット:334.110290765762

MDL:MFCD29277494

CID:4632547

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide

- Benzenesulfonamide, 3-bromo-4-methoxy-5-(trifluoromethyl)-

-

- MDL: MFCD29277494

- インチ: 1S/C8H7BrF3NO3S/c1-16-7-5(8(10,11)12)2-4(3-6(7)9)17(13,14)15/h2-3H,1H3,(H2,13,14,15)

- InChIKey: OBLGRPWBAIDTOT-UHFFFAOYSA-N

- ほほえんだ: C1(S(N)(=O)=O)=CC(C(F)(F)F)=C(OC)C(Br)=C1

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC303293-250mg |

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide |

1980053-36-8 | 97% | 250mg |

£317.00 | 2025-02-21 | |

| abcr | AB530510-250mg |

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide; . |

1980053-36-8 | 250mg |

€603.00 | 2025-02-19 | ||

| abcr | AB530510-250 mg |

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide; . |

1980053-36-8 | 250MG |

€529.00 | 2023-07-11 | ||

| abcr | AB530510-1 g |

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide; . |

1980053-36-8 | 1g |

€1,562.00 | 2023-07-11 | ||

| abcr | AB530510-1g |

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide; . |

1980053-36-8 | 1g |

€1727.30 | 2025-02-19 | ||

| 1PlusChem | 1P01FHUQ-250mg |

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide |

1980053-36-8 | 250mg |

$501.00 | 2024-06-17 | ||

| 1PlusChem | 1P01FHUQ-1g |

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide |

1980053-36-8 | 1g |

$1428.00 | 2024-06-17 | ||

| Apollo Scientific | PC303293-1g |

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide |

1980053-36-8 | 97% | 1g |

£950.00 | 2025-02-21 |

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

1980053-36-8 (3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide) 関連製品

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1980053-36-8)3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide

清らかである:99%/99%

はかる:250mg/1g

価格 ($):358.0/1026.0